molecular formula C10H13NO3 B8178908 O-(4-Methylphenyl)-L-serine

O-(4-Methylphenyl)-L-serine

Cat. No.: B8178908
M. Wt: 195.21 g/mol
InChI Key: RRMJPKXTYHCNKM-VIFPVBQESA-N
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Description

O-(4-Methylphenyl)-L-serine is a modified amino acid derivative where a 4-methylphenoxy group is attached to the oxygen atom of L-serine. This structural modification introduces aromatic and hydrophobic characteristics, distinguishing it from unmodified serine.

Properties

IUPAC Name

(2S)-2-amino-3-(4-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMJPKXTYHCNKM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methylphenyl)-L-serine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and glycine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(4-Methylphenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

O-(4-Methylphenyl)-L-serine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Methylphenyl)-L-serine involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares O-(4-Methylphenyl)-L-serine with other L-serine derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of L-Serine Derivatives

Compound Name Substituent/Functional Group Key Properties/Applications Synthesis Yield (%) References
This compound 4-Methylphenoxy (aryl ether) Hydrophobic interactions; potential complexation N/A
(E)-O-(hexa-3,5-dienoyl)-L-serine Hexa-3,5-dienoyl (unsaturated acyl) Reactivity in β-substitution reactions 22.4–29
O-(n-octanoyl)-L-serine n-Octanoyl (aliphatic acyl) Enhanced lipophilicity; conformational stabilization in cavitands N/A
O-(3,4-dihydroxyphenyl-3-propanoyl)-L-serine derivatives Dihydrocaffeic acyl (antioxidant moiety) Antioxidant activity; improved oxidative stability N/A
DMNB-Ser (O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine) 4,5-Dimethoxy-2-nitrobenzyl (photoreactive group) UV-triggered photorelease in biological systems N/A
N-[(4-Methoxyphenyl)methyl]-L-serine 4-Methoxybenzyl (amine substituent) High synthetic efficiency (89.7% yield) 89.7

Key Comparative Insights

Structural and Functional Group Diversity Aryl vs. Acyl Substituents: this compound’s 4-methylphenoxy group contrasts with acylated derivatives (e.g., hexa-3,5-dienoyl or octanoyl). The aryl group may enable π-π stacking or hydrophobic interactions, while acyl groups influence reactivity (e.g., β-substitution in hexa-3,5-dienoyl derivatives) or lipophilicity (e.g., octanoyl’s role in cavitand binding) . Photoreactivity: DMNB-Ser’s nitrobenzyl group enables UV-induced bond cleavage, a feature absent in this compound .

For example, N-[(4-Methoxyphenyl)methyl]-L-serine achieves 89.7% yield via optimized routes, while β-substituted acyl derivatives (e.g., hexa-3,5-dienoyl) require multi-step purification and yield ≤29% .

Physicochemical and Functional Properties Lipophilicity: Acylated derivatives (e.g., octanoyl, dihydrocaffeic acyl) exhibit higher octanol/water partition coefficients, enhancing stability in hydrophobic environments . This compound’s aryl group may similarly increase hydrophobicity but lacks antioxidant or photoreactive functionality. Conformational Stability: O-(n-octanoyl)-L-serine shows slowed conformational dynamics when complexed with cavitands, suggesting this compound’s aryl group could stabilize interactions in macromolecular systems .

Applications

  • Biochemical Tools : DMNB-Ser serves as a phototrigger, while dihydrocaffeic derivatives act as antioxidants . This compound’s applications remain speculative but may include complexation studies or as a synthetic intermediate.

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